2-[3-[2-[1-(4-Chlorophenyl)-5-thiophen-2-ylpyrazol-3-yl]phenyl]phenoxy]-2-methylpropanoic acid
Overview
Description
HM-50316 is a High affinity FABP4 inhibitor (Ki < 1 nM). HM-50316 may serve as a lead compound for developing new effective therapeutic agent for prevention and treatment of atherosclerosis, type 2 diabetes and other inflammatory and metabolic related diseases. a-FABP is indespensible in inflammation and may serve as a new potential drug target for inflammation related diseases.
Biological Activity
2-[3-[2-[1-(4-Chlorophenyl)-5-thiophen-2-ylpyrazol-3-yl]phenyl]phenoxy]-2-methylpropanoic acid, often referred to as a complex pyrazole derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its intricate molecular structure, which incorporates a pyrazole ring, chlorophenyl, and thiophene moieties, suggesting potential pharmacological applications.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 304.77 g/mol. The structure features multiple functional groups that contribute to its biological activity:
- Pyrazole Ring : Known for its role in various pharmacological activities.
- Chlorophenyl Group : Enhances lipophilicity and biological interactions.
- Thiophene Moiety : Associated with anti-inflammatory and anticancer properties.
Anticancer Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer) cells. The mechanisms often involve apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
The presence of the thiophene ring in the compound has been linked to anti-inflammatory activity. Research indicates that similar compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, thereby reducing inflammation in vitro and in vivo.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various bacterial strains. Studies indicate moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis. These findings suggest potential applications in treating infections.
Enzyme Inhibition
Inhibition of key enzymes such as acetylcholinesterase (AChE) and urease has been observed with related compounds. This property is particularly relevant for developing treatments for neurodegenerative diseases and urinary tract infections.
Case Studies
- Anticancer Efficacy :
- Anti-inflammatory Mechanism :
- Antimicrobial Screening :
Summary of Biological Activities
Properties
IUPAC Name |
2-[3-[2-[1-(4-chlorophenyl)-5-thiophen-2-ylpyrazol-3-yl]phenyl]phenoxy]-2-methylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23ClN2O3S/c1-29(2,28(33)34)35-22-8-5-7-19(17-22)23-9-3-4-10-24(23)25-18-26(27-11-6-16-36-27)32(31-25)21-14-12-20(30)13-15-21/h3-18H,1-2H3,(H,33,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOACFVYJBHHSBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=CC(=C1)C2=CC=CC=C2C3=NN(C(=C3)C4=CC=CS4)C5=CC=C(C=C5)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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